molecular formula C8H3BrF4N2 B8077115 3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B8077115
M. Wt: 283.02 g/mol
InChI Key: BKDDJUDVOYEBMU-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound features a multi-substituted imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous bioactive molecules and approved drugs with activities including anxiolytic, analgesic, and anticancer properties . The strategic incorporation of bromo and fluoro substituents at the 3 and 5 positions, respectively, provides distinct synthetic handles for further functionalization via cross-coupling reactions, facilitating the rapid exploration of structure-activity relationships (SAR) . The presence of the 2-trifluoromethyl group is a critical design element, as this moiety is known to significantly enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity to biological targets, making it a valuable feature in modern agrochemical and pharmaceutical lead optimization . Researchers can leverage this compound as a key building block in the synthesis of novel trifluoromethyl-substituted dihydro-imidazo[1,2-a]pyridines and other complex fused heterocycles for screening against neglected tropical diseases like leishmaniasis or for the development of organic light-emitting devices (OLEDs) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2/c9-7-6(8(11,12)13)14-5-3-1-2-4(10)15(5)7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDDJUDVOYEBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H2BrF4N
  • Molecular Weight : 243.99 g/mol
  • CAS Number : 1031929-01-7
  • Physical State : Liquid
  • Density : 1.774 g/mL
  • Flash Point : 30°C (86°F)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for significant interactions with enzymes and receptors involved in key metabolic pathways. For instance, studies have indicated that this compound can act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For example, a study evaluated the antibacterial activity of various imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.20MRSA
Compound B1.56S. aureus
Compound C0.50E. coli

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, a derivative of this compound was found to inhibit the growth of breast cancer cells by targeting the PI3K/Akt pathway .

Study on Antimicrobial Properties

In a recent study published in MDPI, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their antimicrobial efficacy against various pathogens. The study highlighted that the presence of trifluoromethyl groups significantly enhanced the antibacterial activity compared to non-fluorinated analogs .

Study on Anticancer Effects

Another research article focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents. The study reported that one derivative exhibited potent inhibitory activity against cancer cell lines with an IC50 value in the low micromolar range .

Preparation Methods

[3+2] Cycloaddition with Trifluoroacetonitrile

A scalable route involves the reaction of pyridinium ylides with trifluoroacetonitrile, as demonstrated by Weng et al.. Pyridinium ylides, generated from substituted pyridines, undergo cycloaddition with trifluoroacetonitrile (derived from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime) to form the imidazo[1,2-a]pyridine core. This method offers broad substrate scope and avoids harsh conditions, achieving yields up to 95% for analogous structures.

Ritter-Type Reaction with Nitriles

An alternative approach utilizes Bi(OTf)₃-catalyzed Ritter reactions between benzylic alcohols and nitriles. While originally applied to imidazo[1,5-a]pyridines, this methodology can be adapted for [1,2-a] isomers by modifying the alcohol precursor. The reaction proceeds via carbocation formation, followed by nitrilium ion cyclization and rearomatization.

Stepwise Methodologies for Target Compound Synthesis

Diazotization-Fluorination

The patent CN111777549A outlines a diazotization-fluorination sequence for introducing fluorine at position 5. Starting with 2-methoxy-5-aminopyridine, nitrous acid generates a diazonium intermediate, which reacts with fluorinating agents (e.g., HF-pyridine) to yield 2-methoxy-5-fluoropyridine. Subsequent bromination with N-bromosuccinimide (NBS) introduces bromine at position 3.

Regioselective Bromination

Bromination of 5-fluoro-2-(trifluoromethyl)pyridine requires careful control to avoid polybromination. NBS in acetonitrile at 0–25°C selectively substitutes position 3, as evidenced by analogous syntheses.

Cycloaddition Optimization

Post-bromination, the pyridine is converted to a pyridinium ylide using trimethylsilyl triflate. Cycloaddition with trifluoroacetonitrile at 80°C for 12 hours forms the imidazo ring, with the trifluoromethyl group pre-installed at position 2.

Ritter Reaction Adaptations

For Ritter-type routes, 3-bromo-5-fluoropyridine-2-methanol is treated with Bi(OTf)₃ (5 mol%) and p-TsOH (7.5 equiv) in dichloroethane. Reaction with trifluoroacetonitrile (15 equiv) at 150°C induces cyclization, though yields for trifluoromethyl analogs require optimization.

Reaction Optimization and Catalytic Systems

ParameterCycloadditionRitter Reaction
CatalystNoneBi(OTf)₃ (5 mol%)
Temperature80°C150°C
Yield (Analog)Up to 95%33–86%
Key AdvantageScalabilityBroad nitrile tolerance

Solvent Selection : Dichloroethane (DCE) enhances carbocation stability in Ritter reactions, while dimethylformamide (DMF) accelerates cycloadditions.

Acid Additives : p-TsOH·H₂O in Ritter reactions facilitates proton transfer during cyclization, critical for rearomatization.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The imidazo ring protons appear as doublets between δ 7.5–8.5 ppm. Trifluoromethyl groups show characteristic coupling (J = 8–10 Hz) with adjacent protons.

  • ¹⁹F NMR : Fluorine at position 5 resonates near δ -110 ppm, while CF₃ appears at δ -60 to -65 ppm.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity. Retention times for analogs range from 12–14 minutes.

Challenges and Limitations

  • Regioselectivity in Bromination : Competing bromination at positions 4 and 6 necessitates directing groups or steric hindrance strategies.

  • Trifluoroacetonitrile Handling : Requires anhydrous conditions due to moisture sensitivity.

  • Rearomatization Barriers : Electron-withdrawing CF₃ groups slow rearomatization, requiring elevated temperatures in Ritter reactions .

Q & A

Q. Basic

  • HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) separates regioisomers .
  • NMR titration : Chemical shift perturbations identify substitution patterns (e.g., distinguishing 5-fluoro vs. 6-fluoro isomers) .
  • X-ray crystallography : Resolves ambiguous cases, such as distinguishing imidazo[1,2-a]pyridine from triazolo analogs .

How do solvent and catalyst choices impact Suzuki-Miyaura coupling for imidazo[1,2-a]pyridine derivatives?

Q. Advanced

  • Solvent : Dioxane/water mixtures enable efficient coupling of boronic acids (e.g., 4-cyanophenylboronic acid) with bromoimidazopyridines, achieving >90% yield .
  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in electron-deficient systems due to enhanced oxidative addition kinetics .
  • Additives : K₂CO₃ or CsF accelerates transmetallation, critical for sterically hindered substrates .

What in vivo models are suitable for evaluating anti-inflammatory activity of derivatives?

Q. Advanced

  • Murine LPS-induced inflammation : Measures TNF-α/IL-6 suppression in serum via ELISA .
  • Fibrosis models : Bleomycin-induced lung fibrosis in mice assesses antifibrotic activity (histopathology scoring) .
  • Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy .

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